molecular formula C10H20O2Si B1592288 Silanediol, dicyclopentyl- CAS No. 211495-85-1

Silanediol, dicyclopentyl-

Cat. No.: B1592288
CAS No.: 211495-85-1
M. Wt: 200.35 g/mol
InChI Key: KKCJXDUBNUSNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silanediol, dicyclopentyl- is an organosilicon compound with the molecular formula C10H20O2Si. It is characterized by the presence of two hydroxyl groups attached to a silicon atom, which is also bonded to two cyclopentyl groups.

Scientific Research Applications

Silanediol, dicyclopentyl- has several applications in scientific research:

Mechanism of Action

Target of Action

Silanediol, dicyclopentyl- is primarily known for its role as a hydrogen bond donor catalyst . It is used in various chemical reactions due to its impressive hydrogen-bonding abilities . The primary targets of Silanediol, dicyclopentyl- are the reactants in these chemical reactions that can benefit from the hydrogen-bonding capabilities of the compound .

Mode of Action

Silanediol, dicyclopentyl- interacts with its targets through hydrogen-bonding interactions . This interaction can directly activate an ionic substrate, leading to changes in the substrate’s reactivity . The hydrogen-bonding and anion-binding abilities of silanediols like Silanediol, dicyclopentyl- have significant value in enantioselective catalysis .

Biochemical Pathways

It is known that silanediols can offer reactivity patterns that are inaccessible with other types of catalysts . For instance, they are distinct in their ability to control the stereochemical outcome of certain reactions . The affected pathways and their downstream effects would depend on the specific chemical reactions in which Silanediol, dicyclopentyl- is used.

Result of Action

The molecular and cellular effects of Silanediol, dicyclopentyl-'s action would depend on the specific chemical reactions in which it is used. In general, the compound’s hydrogen-bonding capabilities can lead to changes in the reactivity of the substrates it interacts with . This can result in the formation of new compounds or the modification of existing ones .

Action Environment

The action, efficacy, and stability of Silanediol, dicyclopentyl- can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactants or catalysts, and the temperature and pressure conditions of the reaction

Future Directions

Silanediols have joined the ranks of metal-free alternatives for catalyzing addition reactions . They have the potential to match the hydrogen-bonding abilities of urea, thiourea, and guanidinium organocatalysts that mimic the activating properties of amino acids in peptides and enzymes . This suggests that chemists should consider silanediols when looking for low-cost, low-toxicity, air-stable replacements for transition-metal catalysts .

Biochemical Analysis

Biochemical Properties

Silanediol, dicyclopentyl- has been found to have protease inhibitor properties . Proteases are enzymes that break down proteins and peptides, and inhibitors can regulate these enzymes. This suggests that Silanediol, dicyclopentyl- may interact with various enzymes and proteins in biochemical reactions .

Molecular Mechanism

Silanediols have been shown to act as transition state analog inhibitors of protease enzymes . This suggests that Silanediol, dicyclopentyl- may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silanediol, dicyclopentyl- can be synthesized through the hydrolysis of dichlorosilanes. One common method involves the reaction of dicyclopentyldichlorosilane with water or hydroxide ions under controlled conditions. The reaction typically proceeds as follows:

(C5H9)2SiCl2+2H2O(C5H9)2Si(OH)2+2HCl\text{(C}_5\text{H}_9\text{)}_2\text{SiCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{(C}_5\text{H}_9\text{)}_2\text{Si(OH)}_2 + 2\text{HCl} (C5​H9​)2​SiCl2​+2H2​O→(C5​H9​)2​Si(OH)2​+2HCl

The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of silanediol, dicyclopentyl- may involve large-scale hydrolysis of dicyclopentyldichlorosilane using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Silanediol, dicyclopentyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form silanones.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with suitable reagents.

    Condensation: Silanediols can undergo condensation reactions to form polysiloxanes.

Common Reagents and Conditions:

Major Products:

    Oxidation: Silanones.

    Substitution: Alkyl or acyl silanediols.

    Condensation: Polysiloxanes.

Comparison with Similar Compounds

    Chlorosilanol: Similar to silanediol but with a chlorine atom instead of a hydroxyl group.

    Diphenylsilanediol: Contains phenyl groups instead of cyclopentyl groups.

Comparison:

Properties

IUPAC Name

dicyclopentyl(dihydroxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCJXDUBNUSNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si](C2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601167
Record name Dicyclopentylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211495-85-1
Record name Dicyclopentylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclopentylsilanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silanediol, dicyclopentyl-
Reactant of Route 2
Silanediol, dicyclopentyl-
Reactant of Route 3
Silanediol, dicyclopentyl-
Reactant of Route 4
Silanediol, dicyclopentyl-
Reactant of Route 5
Silanediol, dicyclopentyl-
Reactant of Route 6
Silanediol, dicyclopentyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.